3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione
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Overview
Description
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core
Preparation Methods
The synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable reagent to form the pyrimidoindole core.
Final Modifications: The final steps involve introducing the dimethyl groups and completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to scale up the process.
Chemical Reactions Analysis
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are involved in various neurological and cardiovascular conditions.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound help in understanding its pharmacokinetic profile and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
Comparison with Similar Compounds
Similar compounds include other arylpiperazine derivatives and alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits unique structural features that may contribute to its distinct pharmacological profile and potential therapeutic benefits.
Properties
CAS No. |
133399-70-9 |
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Molecular Formula |
C25H29N5O3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3 |
InChI Key |
PORQJIBOYVIPCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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